Voreloxin Hydrochloride Voreloxin Hydrochloride Voreloxin Hcl(SNS-595; AG 7352) is a small molecule and a naphthyridine analogue with antineoplastic activity; inhibitor of Topo II.IC50 Value:Target: Topoisomerase IIVosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.
Brand Name: Vulcanchem
CAS No.: 175519-16-1
VCID: VC0003531
InChI: InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1
SMILES: CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Molecular Formula: C18H20ClN5O4S
Molecular Weight: 437.9 g/mol

Voreloxin Hydrochloride

CAS No.: 175519-16-1

Cat. No.: VC0003531

Molecular Formula: C18H20ClN5O4S

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

Voreloxin Hydrochloride - 175519-16-1

CAS No. 175519-16-1
Molecular Formula C18H20ClN5O4S
Molecular Weight 437.9 g/mol
IUPAC Name 7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1
Standard InChI Key JJZCCQHWCOXGCL-QNTKWALQSA-N
Isomeric SMILES CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
SMILES CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Canonical SMILES CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Chemical and Molecular Profile

Voreloxin hydrochloride (C₁₈H₂₀ClN₅O₄S) has a molecular weight of 437.9 g/mol and demonstrates solubility in dimethyl sulfoxide (DMSO) at 20 mg/mL . Its planar naphthyridine core enables DNA intercalation, while the thiazole ring enhances binding affinity to the topoisomerase II-DNA complex . Structural analogs with nonplanar configurations exhibit significantly reduced cytotoxicity, underscoring the critical role of molecular planarity in its mechanism .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₅O₄S
Molecular Weight437.9 g/mol
CAS Number175519-16-1
Solubility (DMSO)20 mg/mL
Primary TargetsTopoisomerase IIα/β, DNA

Preclinical Pharmacological Activity

In Vitro Efficacy

Voreloxin demonstrates broad-spectrum cytotoxicity against 15 human tumor cell lines, including multidrug-resistant models, with IC₅₀ values ranging from 0.04 to 1.155 μM . In primary acute myeloid leukemia (AML) blasts, the mean lethal dose (LD₅₀) is 2.30 μM (±1.87 μM), surpassing cytarabine’s potency (LD₅₀ = 4.90 μM) .

Table 2: In Vitro Cytotoxicity in Selected Models

Cell Line/ModelIC₅₀/LD₅₀Comparison to Cytarabine
P388 Leukemia0.04 μM9.5-fold more potent
HL-60 AML0.12 μM3.2-fold more potent
Primary AML Blasts2.30 μM2.1-fold more potent

In Vivo Efficacy

In murine xenograft models, voreloxin (25 mg/kg IV) inhibits tumor growth in 10/11 solid tumors (ovarian, breast, lung) and 2/2 hematologic malignancies . Dose-dependent bone marrow suppression is observed but reverses within days post-treatment, suggesting manageable hematologic toxicity .

Clinical Trial Findings

Platinum-Resistant Ovarian Cancer

A Phase II trial (NCT00814502) evaluated voreloxin (48–75 mg/m² every 21 days) in 62 platinum-resistant patients . Key outcomes included:

  • Objective response rate (ORR): 9.7% (1 complete, 5 partial responses).

  • Disease control rate (DCR): 48% (stable disease ≥90 days).

  • Median progression-free survival (PFS): 13 weeks .

Acute Myeloid Leukemia

In a Phase II study of relapsed/refractory AML, voreloxin combined with cytarabine achieved:

  • Complete remission (CR) rate: 29% in older adults (≥60 years).

  • Synergy: Combination indices <1 in 22/25 primary samples, indicating synergistic cytotoxicity .

Combination Therapy and Synergy

Voreloxin enhances the efficacy of cytarabine in AML through supra-additive effects, as demonstrated by:

  • Leftward shift in IC₅₀ curves for voreloxin when combined with cytarabine .

  • Reduced viable cell counts by 80–90% in MV4-11 and HL-60 cell lines.
    Mechanistically, voreloxin sensitizes cells to cytarabine by inducing DNA damage and overriding checkpoint controls .

Current Status and Future Directions

Voreloxin has completed Phase II trials for AML and ovarian cancer, with Phase III investigations ongoing . Its unique mechanism, lack of ROS generation, and synergy with cytarabine position it as a promising candidate for:

  • AML consolidation therapy in elderly patients.

  • Platinum-resistant ovarian cancer as a monotherapy.

  • Combination regimens with PARP inhibitors or immune checkpoint blockers .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator